7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
7-Benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a structurally complex heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core, a bicyclic system fused from pyrrole and pyrimidine rings. Key substituents include:
- 1,3-Dimethyl groups: May stabilize the conformation of the core structure.
- 2,4-Dioxo moieties: Contribute to hydrogen-bonding interactions.
- 6-Carboxamide linked to pyridin-2-ylmethyl: Introduces polar functionality and aromaticity, critical for target engagement.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-25-20-17(21(29)26(2)22(25)30)12-18(27(20)14-15-8-4-3-5-9-15)19(28)24-13-16-10-6-7-11-23-16/h3-12H,13-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMBXPLJGSIKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021216-81-8) is a synthetic derivative belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in cancer research and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various receptor tyrosine kinases (RTKs) . Key targets include:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
These interactions lead to the inhibition of angiogenesis and cell proliferation, making the compound a candidate for anti-cancer therapies. The compound inhibits tubulin assembly, which is critical for microtubule dynamics in cell division, similar to the action of combretastatin A-4.
Anticancer Properties
Research has indicated that 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies:
- In Vitro Studies : In studies involving human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), the compound showed IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests a potent anticancer effect attributed to its ability to induce apoptosis and inhibit cell cycle progression .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly influence cytotoxicity .
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest potential anticonvulsant activity and effects on other biochemical pathways. For instance:
- The compound has shown promise in modulating pathways associated with neuroprotection and inflammation .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable solubility when formulated as its hydrochloride salt. This enhances its bioavailability and therapeutic efficacy in preclinical models.
Scientific Research Applications
The compound exhibits significant biological activity through its interactions with various receptor tyrosine kinases (RTKs), which are critical in cancer development and progression. Key targets include:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
These interactions lead to the following therapeutic effects:
- Inhibition of Cell Proliferation : The compound reduces cancer cell proliferation by disrupting signaling pathways essential for cell division.
- Suppression of Angiogenesis : By targeting VEGFR-2 and PDGFR-β, it effectively inhibits the formation of new blood vessels necessary for tumor growth.
In Vitro Studies
Research indicates that 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide demonstrates potent anticancer effects against various human cancer cell lines:
- A431 (epidermoid carcinoma)
- Jurkat (T-cell leukemia)
In these studies, the compound exhibited IC50 values lower than those observed with standard chemotherapeutics such as doxorubicin. This suggests its potential as a more effective therapeutic agent.
Mechanistic Insights
Molecular dynamics simulations reveal that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding. Structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence cytotoxicity.
Additional Biological Activities
Preliminary studies suggest that this compound may also possess:
- Anticonvulsant Activity : Indications of potential neuroprotective effects and modulation of inflammatory pathways have been observed.
Pharmacokinetics
The pharmacokinetic profile shows favorable solubility when formulated as a hydrochloride salt, enhancing its bioavailability and therapeutic efficacy in preclinical models.
Case Studies
| Study Type | Findings |
|---|---|
| In Vitro | Significant cytotoxic effects against A431 and Jurkat cell lines with IC50 values lower than doxorubicin. |
| Mechanistic | Interaction with RTKs leads to inhibition of angiogenesis and cell cycle progression. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous pyrrolo[2,3-d]pyrimidine derivatives:
Structural and Functional Insights
The pyridin-2-ylmethyl carboxamide in the target compound contrasts with sulfamoylphenyl () or methoxypropyl () groups, suggesting divergent interactions with enzymatic active sites.
Synthetic Approaches :
- The target compound likely employs Pd-catalyzed coupling (e.g., XantPhos/Pd2(dba)3 in DMF) for introducing the pyridin-2-ylmethyl group, analogous to methods in and .
- Lower yields in sulfonamide analogs (22.9% in ) highlight challenges in introducing polar substituents.
Biological Implications :
- Chlorophenyl and dimethoxybenzyl substituents in and correlate with tyrosine kinase inhibition , suggesting that electron-withdrawing groups may enhance activity .
- The target compound’s pyridinyl moiety could mimic ATP-binding motifs in kinases, a hypothesis supported by ’s eEF-2K inhibition .
Physicochemical Properties :
- The target compound’s carboxamide and pyridinyl groups likely improve aqueous solubility compared to sulfonamides () but reduce it relative to methoxypropyl derivatives ().
Computational Similarity Analysis
Per , Tanimoto and Dice indices quantify structural similarity between compounds. For example:
Q & A
Q. What synthetic methodologies are reported for the preparation of 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide?
The compound is synthesized via multi-step reactions involving cyclocondensation and functionalization. Key steps include:
- Reaction of precursors : Use of substituted anilines (e.g., 4-chloroaniline) and benzyl groups under reflux in isopropyl alcohol (iPrOH) with catalytic HCl to form the pyrrolo[2,3-d]pyrimidine core .
- Purification : Column chromatography (e.g., silica gel, CHCl₃/CH₃OH solvent systems) to isolate intermediates .
- Final functionalization : Coupling with pyridin-2-ylmethylamine via nucleophilic substitution or amidation reactions .
- Key conditions : Reaction temperatures (70–100°C), reflux times (4–8 hours), and stoichiometric control of substituents to optimize yields (typically 35–68%) .
Q. What spectroscopic and analytical techniques are used to confirm the compound’s structure?
- 1H/13C NMR : Assignments of aromatic protons (δ 6.7–8.0 ppm), NH₂/amide protons (δ 5.8–11.4 ppm), and methyl/benzyl groups (δ 3.6–4.4 ppm) .
- HRMS : Validation of molecular weight and fragmentation patterns to confirm purity .
- TLC : Monitoring reaction progress using Rf values (e.g., 0.48 in CHCl₃/CH₃OH 10:1) .
Advanced Research Questions
Q. How is the compound evaluated for biological activity, and what targets are implicated?
- Kinase inhibition assays : The compound’s pyrrolo[2,3-d]pyrimidine scaffold is tested against receptor tyrosine kinases (RTKs) via enzymatic inhibition studies. IC₅₀ values are determined using fluorescence-based assays .
- Comparative analysis : Analogues with benzyl vs. naphthylmethyl substituents show variable inhibitory potency due to steric/electronic effects .
- Cellular assays : Evaluation in cancer cell lines to assess anti-proliferative effects, often correlated with RTK inhibition .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound?
Q. How are synthetic yield discrepancies resolved across studies?
Q. What analytical challenges arise in stability and purity assessment?
- Degradation pathways : Hydrolysis of the dioxo-pyrrolopyrimidine core under acidic/basic conditions, detected via HPLC .
- Stability testing : Long-term storage in DMSO at −20°C preserves integrity, with periodic NMR validation .
- Purity thresholds : ≥98% purity (HPLC) required for biological assays, achieved via recrystallization from ethanol-DMF .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions for amidation steps to avoid side reactions .
- Characterization : Combine 1H NMR with HSQC for ambiguous proton assignments in aromatic regions .
- Biological testing : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
